(S)-Chiral alcohol

CAS No.:

Cat. No.: VC1953359

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O6 |

|---|---|

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | (3S)-4-(3-acetyl-5-hydroxy-4-oxo-1H-naphthalen-2-yl)-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C16H16O6/c1-8(17)14-10(6-11(18)7-13(20)21)5-9-3-2-4-12(19)15(9)16(14)22/h2-4,11,18-19H,5-7H2,1H3,(H,20,21)/t11-/m0/s1 |

| Standard InChI Key | XORAIIJQEIRUFP-NSHDSACASA-N |

| Isomeric SMILES | CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O |

| Canonical SMILES | CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

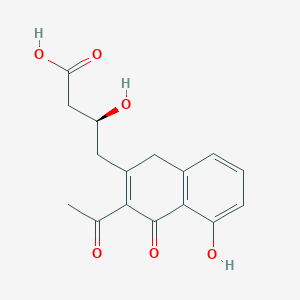

(S)-Chiral alcohol possesses a naphthalene core structure with several functional groups. Its molecular formula is C16H16O6, and it features a complex arrangement of substituents . The structure includes:

-

A hydroxyl group at position 5 of the naphthalene ring

-

An acetyl group at position 3

-

A keto group at position 4

-

A 3-hydroxybutanoic acid side chain at position 2

-

The "S" configuration at carbon-3 of the side chain

Physical and Chemical Properties

The physical and chemical properties of (S)-Chiral alcohol are summarized in Table 1.

Table 1: Physical and Chemical Properties of (S)-Chiral Alcohol

| Property | Value |

|---|---|

| Molecular Formula | C16H16O6 |

| Molecular Weight | 304.29 g/mol |

| Chemical Family | Naphthalenes |

| Stereochemistry | S configuration at C-3 of side chain |

| Creation Date in Database | 2009-05-14 |

| Latest Modification Date | 2025-04-05 |

The compound's multiple functional groups, including hydroxyl, carbonyl, and carboxylic acid moieties, contribute to its chemical reactivity and potential applications . As a member of the naphthalene family, it likely exhibits solubility characteristics typical of aromatic compounds with polar functional groups.

Identification and Classification

Several identifiers and classification codes have been assigned to (S)-Chiral alcohol, facilitating its categorization within chemical databases and literature (Table 2).

Table 2: Identifiers and Classification of (S)-Chiral Alcohol

| Identifier Type | Value |

|---|---|

| PubChem CID | 25245283 |

| ChEBI ID | CHEBI:81700 |

| KEGG ID | C18354 |

| Wikidata | Q27155567 |

| InChIKey | XORAIIJQEIRUFP-NSHDSACASA-N |

Synthesis Methods for Chiral Alcohols

Advanced Biocatalytic Systems

Recent developments in biocatalytic systems have revolutionized the synthesis of chiral alcohols. The alcohol dehydrogenase SmADH2 from Stenotrophomonas maltophilia exhibits exceptional tolerance to high concentrations of 2-propanol—even at 10.5 M (80%, v/v)—making it particularly valuable for industrial-scale synthesis .

A thermostatic bubble column reactor (TBCR) system utilizing SmADH2 has demonstrated remarkable capabilities:

-

Conversion of up to 780 g L⁻¹ (6 M) ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate

-

Completion within 2.5 hours

-

99.9% enantiomeric excess

This system addresses traditional challenges in biocatalysis, including by-product inhibition and cofactor regeneration, representing a significant advancement in sustainable chiral alcohol synthesis.

Whole-Cell Bioreduction Methods

Whole-cell biocatalysis offers advantages for chiral alcohol synthesis due to inherent cofactor regeneration systems. Various microbial sources have been employed:

Table 3: Whole-Cell Biocatalysts for Chiral Alcohol Synthesis

| Biocatalyst | Features | Applications |

|---|---|---|

| Saccharomyces cerevisiae | Natural cofactor regeneration via glucose | Reduction of ketones to corresponding alcohols |

| Daucus carota (carrot) | Potential chiral reducing agent | Bioreduction of prochiral substrates |

| Candida parapsilosis | High enantioselectivity | Reduction of 5-membered-ring heterocyclic ketones |

Candida parapsilosis carbonyl reductase (CpRCR) has demonstrated exceptional enantioselectivity in the reduction of dihydrofuran-3(2H)-one (DHF) to (S)-tetrahydrofuran-3-ol with 96.4% enantiomeric excess . Molecular dynamics simulations have revealed that the stereoselective outcome depends on specific interactions between substrate and enzyme binding sites, particularly the non-polar interactions of substrate C4-C5 methylene groups with hydrophobic residues .

Applications and Research Developments

Pharmaceutical Applications

Chiral alcohols, including compounds with structural similarities to (S)-Chiral alcohol, serve as important intermediates in pharmaceutical synthesis . The precise control of stereochemistry is essential for developing effective therapeutic agents, as enantiomers can exhibit dramatically different biological activities.

The synthesis of chiral alcohols with defined stereochemistry has enabled the development of single-stereoisomer drugs with improved efficacy and reduced side effects. For example, 2-hexanol derivatives have been used in the synthesis of antivirally active compounds .

Analytical Applications

Chiral alcohols with well-defined stereochemistry serve as valuable tools in analytical chemistry. Pirkle's alcohol, a chiral alcohol containing a trifluoromethyl group, functions as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy . This application allows researchers to:

-

Determine absolute configuration of other chiral molecules

-

Measure enantiomeric purity

-

Distinguish enantiomers through the formation of diastereomeric solvates

These analytical applications highlight the importance of chiral alcohols as standards and reference compounds in stereochemical analysis.

Recent Research Developments

Recent advances in understanding the molecular basis of enantioselectivity have provided insights into enzyme-substrate interactions that could be applied to the synthesis of compounds like (S)-Chiral alcohol. For example, research into Candida parapsilosis carbonyl reductase has revealed that:

-

Pro-S conformations are favored due to specific molecular interactions in the enzyme's small binding cavity

-

The arrangement of hydrophobic residues (L119, F285, W286) plays a crucial role in stereoselectivity

-

Site-directed mutagenesis of these residues significantly affects both stereoselectivity and catalytic efficiency

These findings have implications for protein engineering to enhance the synthesis of specific chiral alcohols with desired stereochemistry.

Analytical Methods for Chiral Alcohols

Chirality Detection and Measurement

The detection and quantification of chiral alcohols have advanced significantly with the development of highly sensitive methods. A zinc trisporphyrinate-based approach has demonstrated exceptional sensitivity for chiral mono-alcohols like 1-(1-naphthyl)ethanol at the micromolar level—at least three orders of magnitude more sensitive than previous methods .

Crystallographic studies of host-guest complexes have revealed that binding is enhanced by multiple interaction types:

-

Coordination interactions with metal centers

-

Hydrogen bonding

-

π-π interactions

-

CH···π interactions

These multiple interaction points contribute to binding constants (K₁) as high as 1.8 (±0.1) × 10⁵ M⁻¹, which explains the exceptional sensitivity of such detection systems .

Determination of Absolute Configuration

Several methods have been developed to determine the absolute configuration of chiral alcohols, which could potentially be applied to (S)-Chiral alcohol:

-

Diamine derivatizing agents coupled with ³¹P NMR spectroscopy

-

Conversion to diastereomeric carbamates using enantioenriched 1-(1-Naphthyl)ethyl isocyanate

-

Circular dichroism (CD) measurements

-

X-ray crystallography of suitable derivatives

These methods provide complementary approaches to confirming the stereochemical configuration of chiral alcohols with high confidence.

Comparative Analysis with Other Chiral Alcohols

While (S)-Chiral alcohol has its unique structure and properties, comparing it with other well-studied chiral alcohols provides valuable context.

Table 4: Comparison of (S)-Chiral Alcohol with Other Significant Chiral Alcohols

| Chiral Alcohol | Key Feature | Primary Applications |

|---|---|---|

| (S)-Chiral alcohol | Naphthalene backbone with multiple functional groups | Potential pharmaceutical intermediate |

| Pirkle's alcohol | Contains trifluoromethyl and anthryl groups | Chiral shift reagent in NMR spectroscopy |

| 1-(1-naphthyl)ethanol | Simple naphthyl-substituted secondary alcohol | Model compound for chirality sensing |

| (R)-2-chloro-1-(3-chlorophenyl)ethanol | Contains chlorine substituents | Pharmaceutical intermediate |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Contains ester functionality | Precursor for pharmaceuticals |

This comparison illustrates the diverse structures and applications of chiral alcohols, with each compound offering unique properties based on its specific structure and stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume